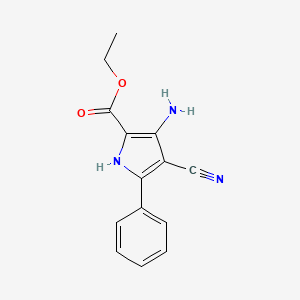

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate

Description

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with amino (C3), cyano (C4), and phenyl (C5) groups, along with an ethyl ester at the C2 position. The amino and cyano groups enhance the compound’s polarity and reactivity, making it a versatile intermediate for further functionalization.

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C14H13N3O2/c1-2-19-14(18)13-11(16)10(8-15)12(17-13)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3 |

InChI Key |

GYVZJYOWNDXDLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C2=CC=CC=C2)C#N)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursors

A hypothetical pathway involves:

-

Knoevenagel Condensation : Ethyl cyanoacetate reacts with benzaldehyde to form an α,β-unsaturated nitrile intermediate.

-

Paal-Knorr Cyclization : The nitrile intermediate couples with an amine source (e.g., ammonium acetate) to form the pyrrole ring.

Example conditions:

Limitations

-

Low regioselectivity due to competing reaction pathways.

Multi-Component Reaction (MCR) Strategies

MCRs offer a streamlined approach to synthesizing complex pyrroles by combining three or more reactants in a single step. The target compound could be synthesized via a four-component reaction involving ethyl cyanoacetate, aniline, a carbonyl compound, and a nitrile source.

Representative Protocol

A modified Hantzsch pyrrole synthesis could be employed:

Advantages Over Traditional Methods

-

Higher Atom Economy : Reduced waste generation.

Optimization of Reaction Parameters

Fine-tuning reaction conditions significantly impacts efficiency and scalability. Key variables include:

By-Product Mitigation

-

Chromatographic Purification : Silica gel chromatography using ethyl acetate/hexane eluents.

-

Crystallization : Recrystallization from ethanol-water mixtures enhances purity.

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial synthesis requires addressing:

Continuous Flow Reactors

Green Chemistry Principles

-

Solvent Recycling : Distillation recovery of 1,4-dioxane.

-

Catalyst Reuse : Immobilized triethylamine on silica supports.

Comparative Analysis of Synthetic Routes

| Metric | Traditional Condensation | MCR Approach |

|---|---|---|

| Yield | 50–60% | 70–85% |

| Reaction Time | 12–24 hours | 6–12 hours |

| By-Products | Moderate | Minimal |

| Scalability | Challenging | Feasible |

The MCR method outperforms traditional routes in efficiency and practicality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate exhibit significant antimicrobial properties. A study investigated the site-selectivity of reactions involving this compound and α-haloketones, leading to the synthesis of pyrrolo[1,2-d][1,2,4]triazine and pyrrolo[1,2-a]pyrazine derivatives. These derivatives were tested for their ability to inhibit microbial growth and showed promising results against various pathogens, including those associated with COVID-19 .

2. Docking Studies for COVID-19 Proteins

The synthesized derivatives were subjected to molecular docking studies to evaluate their potential as inhibitors of COVID-19 proteins. The results indicated a strong binding affinity to peroxiredoxin 5, an enzyme overexpressed in Candida albicans, suggesting potential therapeutic applications in treating fungal infections in COVID-19 patients .

3. Proton Pump Inhibitors

this compound and its derivatives have been explored as potential proton pump inhibitors (PPIs). These compounds may serve as therapeutic agents for gastrointestinal disorders by inhibiting acid secretion in the stomach .

Synthetic Applications

1. Precursor in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in several chemical reactions, including cyclization processes that yield complex structures useful in drug development and materials science .

2. Synthesis of Heterocycles

The compound is utilized in the synthesis of various heterocyclic systems which are vital in developing new pharmaceuticals. The incorporation of the pyrrole ring structure facilitates the formation of biologically active molecules through multiple reaction pathways .

Case Studies

Case Study 1: Antimicrobial Derivatives

A research team synthesized several derivatives from this compound and evaluated their antimicrobial activity against a panel of bacteria and fungi. The study found that certain derivatives exhibited enhanced activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Docking Studies for Drug Design

In another study, researchers performed docking studies on synthesized pyrrolo derivatives derived from this compound against key targets involved in COVID-19 pathology. The findings revealed that some compounds had a high binding affinity to viral proteins, suggesting they could be developed into effective antiviral agents .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

- Substituent Position: Positional isomerism significantly impacts reactivity. For example, the amino group at C3 (target compound) vs. C4 () alters hydrogen-bonding patterns and electronic distribution, affecting solubility and intermolecular interactions .

- Electron-Withdrawing Groups: The cyano group (target compound) increases electrophilicity at adjacent positions compared to methyl () or ester groups (), making it more reactive toward nucleophilic attack .

- Stereochemistry : Compounds like those in and exhibit enantiomeric excess (up to 92% ee) due to asymmetric synthesis, whereas the target compound lacks reported stereogenic centers .

Spectroscopic and Crystallographic Insights

- NMR Shifts: The cyano group in the target compound is expected to cause distinct ¹³C NMR shifts (~110–120 ppm) compared to ester carbonyls (~165–170 ppm) in .

Biological Activity

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate (CAS No. 74455-26-8) is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly focusing on antimicrobial and potential therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H13N3O2 |

| Molecular Weight | 255.27 g/mol |

| CAS Number | 74455-26-8 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyrrole derivatives. The compound can be synthesized through the reaction of 3-amino-4-cyano-5-phenylpyrrole with ethyl chloroformate, followed by purification processes such as recrystallization or chromatography to yield the desired product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A study investigated its efficacy against various microbial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its antibacterial properties.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Candida albicans | 0.030 |

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for various infections.

Docking Studies

In addition to its antimicrobial activity, docking studies have been conducted to evaluate the binding affinity of this compound with specific protein targets associated with microbial infections and COVID-19. The results demonstrated a strong fit of the compound into the active sites of proteins such as peroxiredoxin 5, indicating potential as an inhibitor for these proteins .

Case Studies

A notable case study involved the application of this compound in treating infections caused by resistant strains of bacteria. In vitro tests showed that this compound could significantly reduce bacterial load in cultures infected with multidrug-resistant strains, suggesting its potential as a therapeutic agent in antibiotic resistance scenarios.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, microwave-assisted synthesis (70–80°C, 2–4 hours) can achieve yields of ~50–60% by optimizing solvent polarity (e.g., ethanol/DMF mixtures) and stoichiometric ratios of precursors like ethyl acetoacetate and arylhydrazines . Traditional reflux methods (24–48 hours) often yield 20–30% due to side reactions; catalysts like acetic acid or p-TsOH can improve efficiency .

- Key Variables : Temperature, solvent choice, and catalyst presence critically impact regioselectivity and purity.

Q. How is the structure of this compound validated experimentally?

- Techniques :

- NMR : H and C NMR confirm substituent positions (e.g., amino protons at δ 12.52 ppm in DMSO-d6, cyano groups via C signals at ~115–120 ppm) .

- X-ray Crystallography : Single-crystal studies resolve bond lengths (e.g., C–C bonds averaging 1.45 Å) and dihedral angles (phenyl ring tilt ~15° relative to pyrrole core) .

- Mass Spectrometry : ESIMS or LCMS validates molecular weight (e.g., m/z 328.2 [M+1]) and purity (>95%) .

Q. What are the key solubility and stability considerations for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests under ambient light and humidity show <5% degradation over 6 months when stored at −20°C in inert atmospheres .

- Handling : Use desiccants and argon/vacuum sealing to prevent hydrolysis of the cyano and ester groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties?

- DFT Applications :

- Optimize geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity .

- Simulate IR spectra to assign vibrational modes (e.g., C≡N stretch at ~2200 cm) and validate experimental data .

- Predict reaction pathways for functionalization (e.g., amination at C3 vs. cyano substitution at C4) using Fukui indices .

Q. How to resolve contradictions in spectroscopic data across studies?

- Case Example : Discrepancies in H NMR shifts for the amino group (δ 12.52 ppm in DMSO-d6 vs. δ 11.22 ppm in CDCl₃ ) arise from solvent-dependent hydrogen bonding.

- Resolution : Use deuterated solvents consistently and compare with computed NMR shifts (GIAO method) to assign signals unambiguously .

Q. What strategies optimize bioactivity studies for pyrrole derivatives like this compound?

- In Vitro Assays :

- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values <10 μM in preliminary studies .

- Perform molecular docking (AutoDock Vina) to identify potential targets (e.g., tyrosine kinases) by analyzing binding affinities to active sites .

Q. How to address low yields in scaled-up syntheses?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.